10-Methyldocos-9-ene
CAS No.: 52078-32-7
Cat. No.: VC19637392
Molecular Formula: C23H46
Molecular Weight: 322.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52078-32-7 |
|---|---|
| Molecular Formula | C23H46 |
| Molecular Weight | 322.6 g/mol |
| IUPAC Name | 10-methyldocos-9-ene |
| Standard InChI | InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |
| Standard InChI Key | ZLMSHWSQZPXENK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC(=CCCCCCCCC)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
10-Methyldocos-9-ene (C<sub>23</sub>H<sub>44</sub>) consists of a 22-carbon backbone with a methyl branch at the 10th carbon and a cis or trans double bond at the 9th position. The IUPAC name reflects this structure: 10-methyldocos-9-ene. The compound’s molecular formula and weight were derived from synthetic precursors reported in literature .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>44</sub> |
| Molecular Weight | 320.6 g/mol |
| Double Bond Position | 9 (Z/E isomerism) |
| Methyl Branch Position | 10 |
Isomerism and Stereochemistry
The double bond at position 9 introduces geometric isomerism (Z or E). Synthetic routes often yield mixtures of isomers, as seen in the preparation of related compounds like ethyl 10-methyldocos-9-enoate, which produced a 4:3 ratio of E and Z isomers . Separation techniques such as vacuum flash chromatography are required to isolate pure forms .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 10-methyldocos-9-ene derivatives involves multi-step organic reactions. A representative pathway from recent literature includes :
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Aldol Condensation:
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Reduction to Alcohol:
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Bromination:
Challenges in Synthesis
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Isomer Separation: The coexistence of E and Z isomers complicates purification, necessitating advanced chromatographic methods .
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Sensitivity to Oxygen: Reactions require inert atmospheres (e.g., argon) to prevent oxidation of intermediates .
Physicochemical Properties
While direct data on 10-methyldocos-9-ene are scarce, properties can be inferred from structurally similar compounds:
The lower boiling point compared to methyl esters (e.g., methyl erucate ) reflects the absence of polar functional groups.
Applications in Scientific Research
Role in Pheromone Studies
10-Methyldocos-9-ene derivatives are pivotal in studying cuticular hydrocarbons (CHCs), which mediate social behaviors in ants. For example:
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Gamergate Recognition: In Harpegnathos saltator ants, CHCs like 10-methyldocos-9-enoate derivatives help distinguish reproductive gamergates from non-reproductive workers .
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Odorant Receptor Activation: Specialized receptors (e.g., HsOr263) in ants respond to CHCs, enabling caste-specific communication .
Industrial Relevance
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Surfactant Precursors: Long-chain alkenes serve as intermediates in synthesizing surfactants and lubricants.
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Lipid Research: The compound’s branched structure aids in modeling membrane lipid behavior.
| Precaution | Recommendation |
|---|---|
| Flammability | Store away from ignition sources |
| Personal Protection | Gloves, face shields |
Environmental Impact
No ecotoxicological data are available, but persistence in the environment is expected due to low water solubility.
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